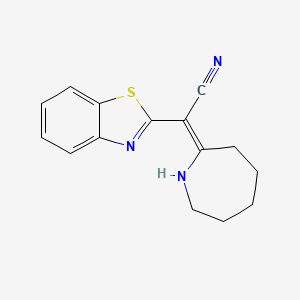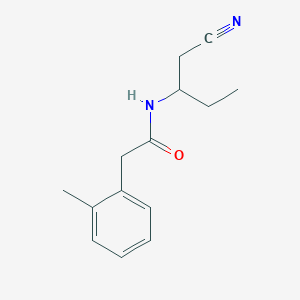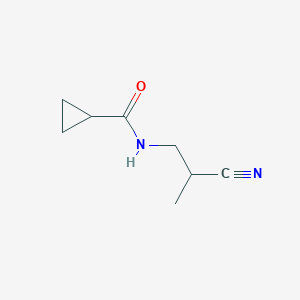
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole, also known as EEPT, is a chemical compound that belongs to the class of triazole compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science.
Wirkmechanismus
The exact mechanism of action of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It may also inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole is its high potency against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, its low solubility in water and instability under certain conditions can be a limitation for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole. These include:
1. Further optimization of the synthesis method to improve the yield and purity of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole.
2. Investigation of the mechanism of action of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole to better understand its antitumor activity.
3. Development of new formulations of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole to improve its solubility and stability.
4. Evaluation of the in vivo efficacy and toxicity of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole in animal models.
5. Exploration of the potential applications of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole is a promising compound with potential applications in various fields, including medicinal chemistry, agriculture, and materials science. Its high potency against cancer cells and antimicrobial properties make it a promising candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations for lab experiments.
Synthesemethoden
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole can be synthesized through the reaction of 2-ethoxyethylamine and phenylhydrazine with ethyl acetoacetate. The resulting product is then treated with sodium ethoxide to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole.
Wissenschaftliche Forschungsanwendungen
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole has been found to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-16-9-8-11-13-12(15-14-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVWQHMESIHANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NC(=NN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)

![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)
![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)


![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)


